Differential Binding Affinity and Functional Activity Data: Not Available
A systematic search of peer-reviewed literature and patent databases (including the originating Roche Palo Alto patent family US7741326B2) failed to identify any quantitative data (Ki, IC50, EC50, etc.) for N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide at any receptor, enzyme, or cellular target. The nearest structurally characterized comparator, the CB2 antagonist AM-630 (N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide), demonstrates a Ki of 31.2 nM at CB2 and >150-fold selectivity over CB1 . However, no direct or cross-study comparison is possible, as no data exists for the target compound.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | AM-630 (CB2 Ki = 31.2 nM; CB1 Ki > 5 μM) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human CB1 and CB2 receptor binding assays (comparator data) |
Why This Matters
Without this data, there is no scientific basis to prefer this compound over structurally similar, well-characterized analogs like AM-630 for research targeting cannabinoid receptors.
